molecular formula C18H26O3 B7801724 Octinoxate

Octinoxate

Cat. No.: B7801724
M. Wt: 290.4 g/mol
InChI Key: YBGZDTIWKVFICR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Methoxycinnamic acid+2-ethylhexanolThis compound+Water\text{Methoxycinnamic acid} + \text{2-ethylhexanol} \rightarrow \text{this compound} + \text{Water} Methoxycinnamic acid+2-ethylhexanol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octinoxate primarily undergoes photochemical reactions due to its role as a UV filter. It absorbs UV-B radiation and undergoes a photochemical transformation, converting the absorbed energy into less harmful heat . Additionally, this compound can participate in ester hydrolysis under acidic or basic conditions, leading to the formation of methoxycinnamic acid and 2-ethylhexanol .

Common Reagents and Conditions

    Photochemical Reactions: UV-B radiation

    Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

Major Products Formed

    Photochemical Reactions: Heat (energy dissipation)

    Ester Hydrolysis: Methoxycinnamic acid and 2-ethylhexanol

Scientific Research Applications

Comparison with Similar Compounds

Octinoxate is often compared with other UV filters used in sunscreens, such as oxybenzone, avobenzone, and titanium dioxide. Here are some key points of comparison:

This compound is unique in its ability to provide effective UV-B protection while being easily incorporated into various cosmetic formulations due to its oil-soluble nature .

Similar Compounds

  • Oxybenzone
  • Avobenzone
  • Titanium Dioxide
  • Zinc Oxide

Properties

IUPAC Name

2-ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGZDTIWKVFICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025302
Record name Octinoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-77-3
Record name 2-Ethylhexyl 4-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octinoxate [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octinoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Anisidine (123 g), propionic acid (200 ml) and water (250 ml) were mixed in a 5 liter reaction flask and cooled to 0° C. Sulfuric acid 98% (202 g) was added gradually with cooling followed by the addition of sodium nitrite (69 g) dissolved in 200 ml water over a 50 minute period. The stirring was continued for a further one hour at 0°-2° C., t-Butylamine (0.5 g) was then added. After an additional 15 minutes of stirring Pd(dba)2 (1.0 g) and propionic acid (250 ml) were added. 2-Ethylhexyl acrylate (276 g) was then added over a period of 10 minutes while maintaining the temperature at 0° C. The reaction was then allowed to warm to room temperature and stirred for 24 hours. Sodium hydroxide (333 g of 30% solution) was added and after 10 minutes the lower aqueous layer was separated and extracted twice with ether (200 ml). The ether layers were combined and evaporated. The residue was combined with the organic layer and distilled to give separate fractions of propionic acid, excess ethylhexyl acrylate and 273 g of 2-ethylhexyl p-methoxycinnamate (94.0% yield).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
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0.5 g
Type
catalyst
Reaction Step Three
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123 g
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reactant
Reaction Step Four
Quantity
200 mL
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reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
202 g
Type
reactant
Reaction Step Five
Quantity
69 g
Type
reactant
Reaction Step Six
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276 g
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reactant
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333 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

12.3 g of 4-anisidine (4-methoxyaniline) are mixed with stirring with 10 ml of concentrated sulfuric acid and 60 ml of 2-ethylhexanol and the mixture is cooled to about 10° C. 11.7 g of amyl nitrite are then slowly added and the mixture is stirred for a further 40 minutes after addition is completed. 20.2 g of 2-ethylhexyl acrylate and 100 mg of Pd (5% by weight of Pd on activated charcoal) are then added to the reaction mixture which is heated in the course of 1 hour to 65° C. and stirred for 12 hours at this temperature. The mixture is diluted with 100 ml of water and extracted with 200 ml of dichloromethane. As studies by thin-layer chromatography and gas chromatography show, 2-ethylhexyl p-methoxycinnamate has not formed even in the smallest amounts. The 2-ethylhexyl acrylate used is present essentially in unchanged form.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
20.2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A reaction mixture of 18.7 g of 4-bromoanisole, 20.3 g of 2-ethylhexyl acrylate, 6.36 g of sodium carbonate, 0.0025 g of palladium(II) acetate, 0.21 g of triphenylphosphane and 5.0 g of polyethylene glycol 1000 was heated to 170° C. under nitrogen. The conversion of bromoanisole, determined by gas chromatography, was 100% after 2 hours. After vacuum distillation, an 82% yield of 2-ethylhexyl 4-methoxycinnamate, based on the 4-bromoanisole reacted, was obtained.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 1000
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.0025 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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